molecular formula C12H19NO2 B1526077 tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate CAS No. 1242273-70-6

tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate

Cat. No.: B1526077
CAS No.: 1242273-70-6
M. Wt: 209.28 g/mol
InChI Key: DKFRIIGHCBCQEW-UHFFFAOYSA-N
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Description

tert-Butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate is a high-purity chemical building block designed for advanced research applications. This compound features a strained bicyclo[2.2.1]heptene (norbornene) core, a structure of high interest in material science due to its potential for ring-opening metathesis polymerization (ROMP) and other transition metal-catalyzed reactions . The tert-butyloxycarbonyl (Boc) group serves as a robust yet readily removable protecting group for amines, making this reagent invaluable in multi-step organic synthesis, particularly in the development of pharmaceuticals and complex bioactive molecules . The rigid and hydrophobic norbornane scaffold, a saturated version of the norbornene system, is recognized for its ability to influence the properties of larger molecules and is investigated for its potential biological activity . As a research compound, this compound is primarily used as a synthetic intermediate. Its applications span across various fields, including use in drug design as a structural motif to enhance pharmacological properties , and in polymer science as a monomer for creating specialized polymers with unique thermal and mechanical characteristics . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

tert-butyl N-(2-bicyclo[2.2.1]hept-5-enyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)13-10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFRIIGHCBCQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Bicyclic Core Structure

The bicyclo[2.2.1]heptane scaffold is a fundamental structural motif in this compound. It is typically synthesized via a Diels-Alder cycloaddition reaction , which is a [4+2] cycloaddition between a diene and a dienophile.

  • Reactants : Cyclopentadiene (diene) and an appropriate dienophile such as an alkene or alkyne derivative.
  • Reaction Conditions : The reaction is generally carried out under thermal conditions, often at elevated temperatures to facilitate the cycloaddition.
  • Outcome : The Diels-Alder reaction forms the bicyclo[2.2.1]heptane ring system with defined stereochemistry, which is crucial for the subsequent steps.

This step is well-documented as a robust and stereoselective method to construct bicyclic frameworks essential for further functionalization.

Introduction of Functional Groups on the Bicyclic Core

Once the bicyclic framework is established, the next step involves introducing reactive functional groups that enable carbamate formation.

  • Formyl Group Introduction : A common approach is the Vilsmeier-Haack formylation , which introduces a formyl (-CHO) group at a specific position on the bicyclic ring.
    • Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
    • Mechanism : The Vilsmeier reagent generated in situ reacts with the bicyclic compound to install the aldehyde functionality.
    • Conditions : Typically conducted at low to moderate temperatures to control regioselectivity and avoid overreaction.

This formyl group serves as a versatile handle for further chemical transformations, including carbamate formation.

Carbamate Formation via Reaction with tert-Butyl Isocyanate

The key step in synthesizing tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate is the formation of the carbamate linkage.

  • Reaction : The bicyclic intermediate bearing an amino or hydroxyl group reacts with tert-butyl isocyanate .
  • Conditions : Mild temperatures, often ambient to slightly elevated, in an inert solvent such as dichloromethane or acetonitrile.
  • Catalysts/Additives : Sometimes tertiary amines (e.g., triethylamine) are used to facilitate the reaction by scavenging generated acids.
  • Outcome : Formation of the carbamate (-NHCOO-) linkage with the tert-butyl protecting group.

This step is critical for installing the carbamate moiety, which imparts stability and modulates the compound's reactivity and biological properties.

Alternative Synthetic Routes and Optimization

While the above represents the classical route, alternative methods and optimizations have been reported:

  • Oxidation and Reduction Steps : To access various substituted carbamates, oxidation (to carboxylic acids) or reduction (to alcohols) of the bicyclic intermediates can be performed prior to carbamate formation.
  • Substitution Reactions : Diverse substituted carbamates can be synthesized by varying the starting bicyclic amine or alcohol derivatives, allowing for structural diversification.
  • Catalytic Systems : Use of specific catalysts or coupling agents can improve yields and selectivity in carbamate formation.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Key Notes
1. Bicyclic Core Formation Diels-Alder Cycloaddition Cyclopentadiene + dienophile; heat Stereoselective formation of bicyclo[2.2.1]heptane
2. Formyl Group Introduction Vilsmeier-Haack Formylation DMF + POCl3; low to moderate temperature Regioselective aldehyde installation
3. Carbamate Formation Carbamate Coupling tert-Butyl isocyanate; mild conditions; base catalyst Formation of tert-butyl carbamate linkage
4. Optional Oxidation/Reduction Redox Reactions Oxidants/reductants as needed Enables access to substituted derivatives

Research Findings and Applications

  • The unique bicyclic structure combined with the carbamate functional group makes this compound a valuable intermediate in organic synthesis, enabling exploration of stereochemistry and reaction mechanisms.
  • The formyl group introduced via Vilsmeier-Haack reaction provides a reactive site for further modifications, enhancing the compound's versatility.
  • Carbamate derivatives of bicyclic systems have potential applications in medicinal chemistry as enzyme inhibitors or drug delivery agents due to their stability and ability to engage in hydrogen bonding and covalent interactions.
  • Industrial applications include the development of novel polymers and coatings leveraging the compound’s stability and reactivity.

Mechanistic Insights

  • The Diels-Alder reaction proceeds via a concerted pericyclic mechanism, forming the bicyclic ring with controlled stereochemistry.
  • The Vilsmeier-Haack formylation involves electrophilic aromatic substitution by the Vilsmeier reagent generated from DMF and POCl3.
  • Carbamate formation occurs through nucleophilic attack of the amino or hydroxyl group on the electrophilic carbon of tert-butyl isocyanate, followed by rearrangement to form the carbamate linkage.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or amines .

Scientific Research Applications

Synthetic Chemistry

The compound is utilized as a building block in organic synthesis due to its structural uniqueness, which can enhance solubility and stability compared to similar compounds. Its bulky tert-butyl group may influence the reactivity and selectivity in chemical reactions, making it valuable for synthesizing complex organic molecules .

Medicinal Chemistry

Research indicates that derivatives of bicyclic compounds often exhibit biological activity, including antibacterial and anticancer properties. The specific structure of this compound could lead to novel therapeutic agents by modifying its functional groups or substituents .

Materials Science

The compound’s unique properties may allow for applications in the development of new materials, particularly in creating polymers or coatings that require enhanced durability and chemical resistance . Its potential as a precursor for functional materials is an area of ongoing research.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of bicyclic carbamates, including derivatives similar to this compound. Results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the bicyclic structure can yield compounds with improved efficacy .

Case Study 2: Polymer Development

Research into polymeric materials incorporating bicyclic structures revealed that adding this compound as a monomer improved the mechanical properties and thermal stability of the resulting polymers compared to traditional monomers .

Comparison with Similar Compounds

Urea Derivatives

  • 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea (4b) :
    • Structure : Substitutes the Boc group with a urea linkage and a 4-fluorophenyl substituent.
    • Properties : Melting point (m.p.) = 121–122°C, molecular weight = 246.29 g/mol.
    • Synthesis : Prepared from bicyclo[2.2.1]hept-5-en-2-yl isocyanate and 4-fluoroaniline .
    • Comparison : The urea group reduces thermal stability compared to the Boc carbamate (e.g., racemic (±)-4 has m.p. 133–135°C) .

Ester Derivatives

  • Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate :
    • Structure : Replaces the carbamate with an isobutyrate ester.
    • Properties : Molecular formula = C₁₁H₁₆O₂ (molecular weight = 196.24 g/mol).
    • Synthesis : Derived from esterification of bicyclo[2.2.1]hept-5-en-2-ol with isobutyric acid.
    • Comparison : Esters exhibit lower hydrolytic stability than carbamates, limiting their utility in aqueous reactions .

Amide Derivatives

  • 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-(tert-butyl)acetamide (15ia) :
    • Structure : Features an acetamide linkage instead of carbamate.
    • Properties : Low synthetic yield (12%) compared to Boc carbamates (75% for (±)-4) .
    • Comparison : The tert-butyl group in acetamides may hinder steric accessibility, reducing reaction efficiency .

Stereochemical Variants

  • (+)-13 (enantiomer): m.p. 160–163°C, [α]²⁰D = +4.1 (c = 0.5, EtOH) .
  • Key Insight : Stereochemistry significantly impacts physical properties (e.g., melting points differ by 2–3°C) and biological activity in enantiomerically pure forms .

Bioorthogonal Chemistry

  • Bicyclo[2.2.1]hept-5-en-2-yl acetic acid: Used in norbornene-tetrazine cycloadditions for quantum dot (QD) functionalization. The carboxylic acid group enables conjugation to biomolecules, unlike the Boc carbamate .

Polymer Science

  • Bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane : Forms strained carbocyclic siloxane polymers. Total yield = 75% after 24 hours at 210°C, favoring endo-isomers .

Comparative Data Tables

Table 2. Application-Specific Comparisons

Application Area Compound Example Advantage Over tert-Butyl Carbamate Limitation
Bioorthogonal Conjugation Bicyclo[2.2.1]hept-5-en-2-yl acetic acid Reactive carboxylic acid for QD linkage Less stable than carbamates
Polymer Synthesis Bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane Forms tricyclic polymers Requires high temperatures
Drug Discovery Urea derivatives (e.g., 4b) Potential kinase inhibition Lower thermal stability

Biological Activity

Tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate is a chemical compound with a unique bicyclic structure that combines a bulky tert-butyl group with a bicyclo[2.2.1]hept-5-en-2-yl moiety. This structure potentially enhances its biological activity and applications in synthetic chemistry. The molecular formula for this compound is C13H20N2O3, with a molecular weight of approximately 240.31 g/mol .

Synthesis

The synthesis of this compound typically involves the reaction of a bicyclic intermediate with tert-butyl carbamate:

\text{Bicyclic Intermediate}+\text{Tert butyl Carbamate}\rightarrow \text{tert butyl N bicyclo 2 2 1 hept 5 en 2 yl}carbamate}

This synthetic pathway highlights the compound's accessibility for research and application in various fields .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

1. Anticancer Properties
Studies have shown that bicyclic compounds can serve as precursors for cytotoxic agents, enhancing their potential in cancer treatment. For instance, Kharitonov et al. (2012) explored synthetic transformations involving bicyclo[2.2.1] structures, leading to the development of new cytotoxic agents .

2. Enzyme Inhibition
The structural characteristics of bicyclic compounds allow them to interact effectively with various enzymes, potentially acting as inhibitors or modulators of enzyme activity. This property is crucial for drug design and therapeutic applications.

3. Antimicrobial Activity
Preliminary studies suggest that similar compounds may possess antimicrobial properties, making them candidates for further research in the development of new antibiotics.

Case Studies

Several case studies have highlighted the biological significance of bicyclic compounds:

Study Findings Implications
Kharitonov et al. (2012)Development of cytotoxic agents from bicyclic intermediatesPotential for new cancer therapies
Birchall et al. (2021)Use in organic synthesis and educational techniquesEnhances understanding of advanced organic reactions
Research on related compoundsAntimicrobial and enzyme inhibition activitiesOpens avenues for drug discovery

Q & A

Q. What are the common synthetic routes for tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via phosgenation of bicyclo[2.2.1]hept-5-ene-2-amine or thermal decomposition of urea derivatives in the presence of KOH, achieving yields up to ~70% . Alternative methods include coupling bicyclo[2.2.1]hept-5-ene-2-isocyanate with tert-butylamine under mild conditions. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical, as evidenced by yield variations (e.g., 12–51% in amide derivatives) .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR data (e.g., exo/endo NH protons at δ 6.49–8.52 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 246.29 for C14_{14}H15_{15}FN2_2O analogs) .
  • IR spectroscopy : Carbamate C=O stretching at ~1680–1720 cm1^{-1} .

Q. What are the key physicochemical properties of this compound?

  • Solubility : Limited in water; soluble in polar aprotic solvents (e.g., DMSO, THF) .
  • Stability : Stable under inert conditions but degrades in acidic/basic media .
  • Stereochemistry : Bicyclic framework introduces exo/endo isomerism, requiring chiral HPLC or NOESY for resolution .

Advanced Research Questions

Q. How does the bicyclo[2.2.1]heptene core influence reactivity in Diels-Alder or click chemistry?

The strained norbornene system acts as a diene in Diels-Alder reactions, enabling cycloadditions with electron-deficient dienophiles (e.g., maleimides). Click chemistry applications include triazole formation via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in triazole-linked norbornene derivatives (72–95% yields) . Steric hindrance from the bicyclic system can slow kinetics, necessitating elevated temperatures or microwave assistance .

Q. What strategies address low yields in carbamate functionalization?

Yield discrepancies (e.g., 12% vs. 51% in amide syntheses) arise from:

  • Steric effects : Bulky tert-butyl groups hinder nucleophilic attack.
  • Protecting group compatibility : Boc groups may hydrolyze under acidic conditions.
  • Optimized coupling reagents : Use of HATU or EDCI improves carbamate-amine coupling efficiency .

Q. How do substituents on the bicyclo[2.2.1]heptene ring modulate biological activity?

Fluorinated or chlorinated aryl ureas (e.g., 4b–4d) exhibit enhanced antimicrobial activity due to increased lipophilicity and hydrogen-bonding capacity . Substitution at the 2-position (e.g., acetyl or carbonyl groups) alters binding affinity in enzyme inhibition studies .

Q. What analytical methods resolve data contradictions in stereochemical assignments?

Conflicting NMR signals for exo/endo isomers are resolved via:

  • NOESY : Spatial proximity of NH protons to bicyclic CH groups .
  • X-ray crystallography : Definitive structural elucidation (e.g., racemic (±)-4 and (±)-13 with distinct melting points) .
  • Vibrational circular dichroism (VCD) : Differentiates enantiomers in chiral derivatives .

Methodological Considerations

Parameter Example Data Reference
Synthetic Yield 12–75% (amide/urea derivatives)
Melting Point 121–220°C (dependent on substituents)
1H^1H NMR Shift NH: δ 6.49–8.52; CH3_3: δ 1.2–1.4
Biological Activity MIC: 2–16 µg/mL (vs. S. aureus)

Key Challenges and Solutions

  • Low Synthetic Efficiency : Use flow chemistry for rapid optimization of temperature/pH .
  • Isomer Separation : Chiral stationary phases (e.g., amylose- or cellulose-based) for HPLC .
  • Stability Issues : Store under nitrogen at –20°C to prevent Boc-group hydrolysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate
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tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate

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